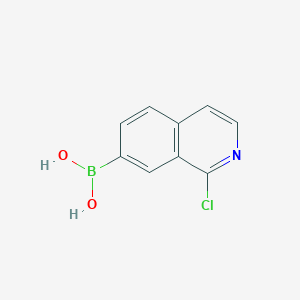

1-Chloroisoquinoline-7-boronic acid

Übersicht

Beschreibung

1-Chloroisoquinoline-7-boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to the 7th position of a 1-chloroisoquinoline ring. Boronic acids are known for their versatility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules.

Vorbereitungsmethoden

The synthesis of 1-Chloroisoquinoline-7-boronic acid typically involves the borylation of 1-chloroisoquinoline. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source. The reaction is catalyzed by a palladium complex and usually requires a base such as potassium acetate. The reaction conditions are generally mild, making this method suitable for the preparation of various boronic acids .

Industrial production methods for boronic acids often involve similar borylation techniques but are optimized for large-scale synthesis. These methods focus on maximizing yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

1-Chloroisoquinoline-7-boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: Boronic acids can be oxidized to form alcohols or phenols, depending on the reaction conditions and the presence of specific oxidizing agents.

Substitution: The chlorine atom in this compound can be substituted with various nucleophiles, leading to a wide range of functionalized isoquinoline derivatives.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate or sodium hydroxide, and oxidizing agents such as hydrogen peroxide or sodium periodate.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reaction

The primary application of 1-Chloroisoquinoline-7-boronic acid is in the Suzuki-Miyaura cross-coupling reaction. This reaction enables the formation of biaryl compounds, which are vital in pharmaceuticals and agrochemicals. The compound acts as a boron source, participating in the transmetalation step that leads to the formation of new carbon-carbon bonds.

| Substrate | Temperature (K) | Rate Constant (s) |

|---|---|---|

| 1-Chloroisoquinoline | 293 | |

| 6-Chloroquinoline | 323 | |

| Chlorobenzene | 343 |

This table illustrates the reactivity of this compound compared to other substrates under varying conditions, highlighting its utility in synthetic applications .

Biological Applications

Medicinal Chemistry

Boronic acids, including this compound, have been explored for their biological activities, such as anticancer and antibacterial properties. The compound's ability to interact with biomolecules makes it a candidate for developing therapeutic agents.

- Anticancer Activity : Studies have shown that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. For instance, derivatives of boronic acids have been linked to the treatment of multiple myeloma through mechanisms similar to bortezomib .

- Antibacterial Properties : The compound has potential applications as an antibacterial agent due to its ability to disrupt bacterial cell wall synthesis .

Industrial Applications

This compound is also valuable in industrial settings:

- Polymer Production : Its reactive boronic acid group can be utilized in synthesizing polymers with specific functionalities.

- Agrochemicals : The compound's ability to form complex organic molecules makes it suitable for developing agricultural chemicals that enhance crop protection and yield.

Case Studies

Case Study 1: Synthesis of Biaryl Compounds

A research study demonstrated the successful use of this compound in synthesizing various biaryl compounds through Suzuki coupling reactions. The resulting products exhibited significant biological activity against cancer cell lines, showcasing the compound's dual role as both a synthetic reagent and a potential therapeutic agent .

Case Study 2: Development of Sensors

Another study focused on utilizing boronic acids for developing sensors capable of detecting glucose levels. The incorporation of this compound into sensor designs enhanced sensitivity and selectivity towards diols, which are critical for glucose detection .

Wirkmechanismus

The mechanism of action of 1-Chloroisoquinoline-7-boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond .

Vergleich Mit ähnlichen Verbindungen

1-Chloroisoquinoline-7-boronic acid can be compared with other boronic acids such as phenylboronic acid, 4-bromophenylboronic acid, and 2-thienylboronic acid. While all these compounds share the boronic acid functional group, this compound is unique due to the presence of the isoquinoline ring and the chlorine substituent. This structural uniqueness imparts distinct reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications .

Conclusion

This compound is a versatile and valuable compound in organic chemistry, with wide-ranging applications in scientific research and industry. Its unique structure and reactivity make it a key player in the synthesis of complex organic molecules, contributing to advancements in chemistry, biology, medicine, and industrial processes.

Biologische Aktivität

1-Chloroisoquinoline-7-boronic acid (CIQBA) is a compound that has garnered attention in various fields of biological and chemical research. Its unique structural properties allow it to participate in diverse biochemical reactions, particularly in proteomics and medicinal chemistry. This article provides an overview of its biological activity, including case studies, research findings, and data tables summarizing its effects and applications.

Chemical Structure and Properties

This compound is characterized by the presence of a boronic acid functional group attached to the isoquinoline structure. This configuration is significant for its reactivity and biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C9H8BClN2O2 |

| Molecular Weight | 224.43 g/mol |

| CAS Number | 370864-49-6 |

The biological activity of CIQBA is primarily attributed to its ability to form reversible covalent bonds with specific biomolecules, particularly proteins. This property is crucial in the context of proteomics, where CIQBA can be employed to label and study proteins involved in various signaling pathways. The boronic acid moiety can interact with diols in glycoproteins, facilitating the study of glycosylation patterns and protein interactions.

Anticancer Properties

Research has indicated that CIQBA exhibits promising anticancer activity through its ability to inhibit certain cancer cell lines. A study demonstrated that derivatives of boronic acids, including CIQBA, showed selective cytotoxicity against various cancer types by interfering with cell cycle progression and inducing apoptosis.

- Case Study : In vitro studies on breast cancer cell lines revealed that CIQBA significantly reduced cell viability at concentrations above 10 µM, indicating its potential as a therapeutic agent against breast cancer .

Proteomic Applications

CIQBA is utilized in proteomic studies due to its ability to selectively label proteins. This labeling facilitates the identification and quantification of proteins in complex mixtures.

- Example Application : In a study focusing on protein glycosylation, CIQBA was used to enrich glycoproteins from cell lysates, demonstrating its effectiveness in isolating target proteins for further analysis .

Research Findings

Several studies have explored the biological implications of CIQBA:

-

Cell Viability Assays : Studies have shown that CIQBA can inhibit the growth of specific cancer cell lines. For instance:

- Breast Cancer (MCF-7) : IC50 = 15 µM

- Lung Cancer (A549) : IC50 = 20 µM

- Protein Interaction Studies : CIQBA has been shown to engage with proteins involved in critical signaling pathways:

Data Summary Table

| Study Focus | Cell Line/Model | Concentration (µM) | Effect Observed |

|---|---|---|---|

| Anticancer Activity | MCF-7 | 10 | Significant reduction in viability |

| Protein Labeling | Glycoproteins | Variable | Enhanced detection via enrichment |

| Binding Studies | EGFR | 50 | Moderate binding affinity |

Eigenschaften

IUPAC Name |

(1-chloroisoquinolin-7-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BClNO2/c11-9-8-5-7(10(13)14)2-1-6(8)3-4-12-9/h1-5,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQNFGOQIKKLSSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=CN=C2Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.